

The Pharmacokinetic Profile of VTP50469: An In-Depth Technical Guide

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Compound of Interest

Compound Name: VTP50469

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Abstract

VTP50469 is a potent and selective, orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemias with MLL rearrangements (MLL-r) and NPM1 mutations.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity in various in vitro and in vivo models.[2][3] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for **VTP50469** and its close structural analog, revumenib (SNDX-5613), to inform ongoing research and drug development efforts. While specific quantitative pharmacokinetic parameters for **VTP50469** are not extensively published, this guide synthesizes available preclinical and clinical data from analogous compounds to provide a representative profile.

Introduction to VTP50469

VTP50469 was developed through a structure-based drug design approach to create a potent and selective inhibitor of the menin-MLL interaction.[1] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression

of leukemogenic genes such as HOXA9 and MEIS1.[4] By disrupting this interaction, **VTP50469** effectively reverses this oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[1] **VTP50469** is a close analog of revumenib (SNDX-5613), which is currently in clinical development.[2][3]

Mechanism of Action

VTP50469 competitively binds to a well-defined pocket on the menin protein, the same site that MLL and MLL-fusion proteins utilize for interaction. This direct inhibition disrupts the menin-MLL complex, leading to the dissociation of this complex from chromatin. The subsequent downregulation of target genes, such as MEIS1, serves as a key pharmacodynamic biomarker of **VTP50469** activity.[1]

Figure 1: Mechanism of Action of **VTP50469**.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for **VTP50469** are not publicly available. However, the compound is described as orally bioavailable.[1] To provide a representative profile, this section includes data from other preclinical menin-MLL inhibitors and clinical data from its close analog, revumenib.

Preclinical Pharmacokinetics of Menin-MLL Inhibitors in Mice

The following table summarizes key pharmacokinetic parameters for other orally bioavailable menin-MLL inhibitors in mice, which may serve as a proxy for the expected profile of **VTP50469**.

Compound	Dose (mg/kg)	Route	Cmax (µM)	Tmax (h)	AUC (µM*h)	Oral Bioavailability (F%)	Reference
MI-463	35	p.o.	~1.5	~2	~8	~45%	[4]
MI-503	60	p.o.	~4.5	~2	~25	~75%	[4]
MI-3454	100	p.o.	~10	~2	~60	77%	[5]

Note: The values for Cmax, Tmax, and AUC are estimated from graphical data presented in the cited literature and should be considered approximate.

Clinical Pharmacokinetics of Revumenib (SNDX-5613)

The clinical pharmacokinetic profile of revumenib, a close analog of **VTP50469**, provides valuable insights.

Parameter	Value (without strong CYP3A4 inhibitor)	Value (with strong CYP3A4 inhibitor)	Reference
Half-life (t _{1/2})	~3.6 hours	~7.5 hours	[6]
Apparent Clearance (CL/F)	27 L/h	7 L/h	[6]
Metabolism	Primarily by CYP3A4	Primarily by CYP3A4	[6]
Time to Steady State	2-3 days	2-3 days	[6]

Experimental Protocols

In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-leukemic activity of **VTP50469** in mouse models engrafted with human leukemia cells.

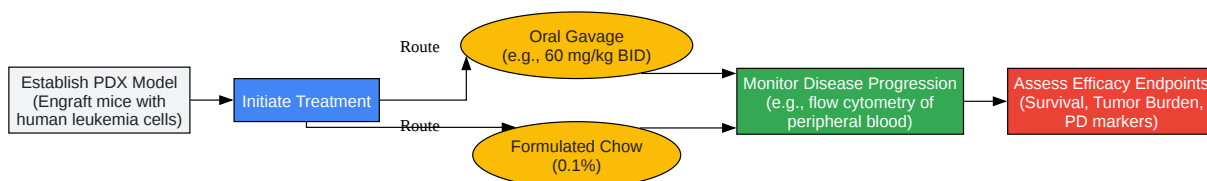
Animal Models: Immunodeficient mice (e.g., NSG) are engrafted with MLL-rearranged or NPM1-mutant leukemia cells from patients.

Dosing Regimens:

- Oral Gavage: **VTP50469** is administered twice daily (BID) at doses ranging from 15 to 120 mg/kg.[1]
- Chow Formulation: **VTP50469** is mixed into the mouse chow at a concentration of 0.1%, resulting in a total daily dose of approximately 175 mg/kg/day.

Efficacy Endpoints:

- Reduction in leukemia burden in peripheral blood, bone marrow, and spleen.
- Prolongation of survival.
- Changes in pharmacodynamic markers (e.g., MEIS1 gene expression).



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Figure 2: In Vivo Efficacy Study Workflow.

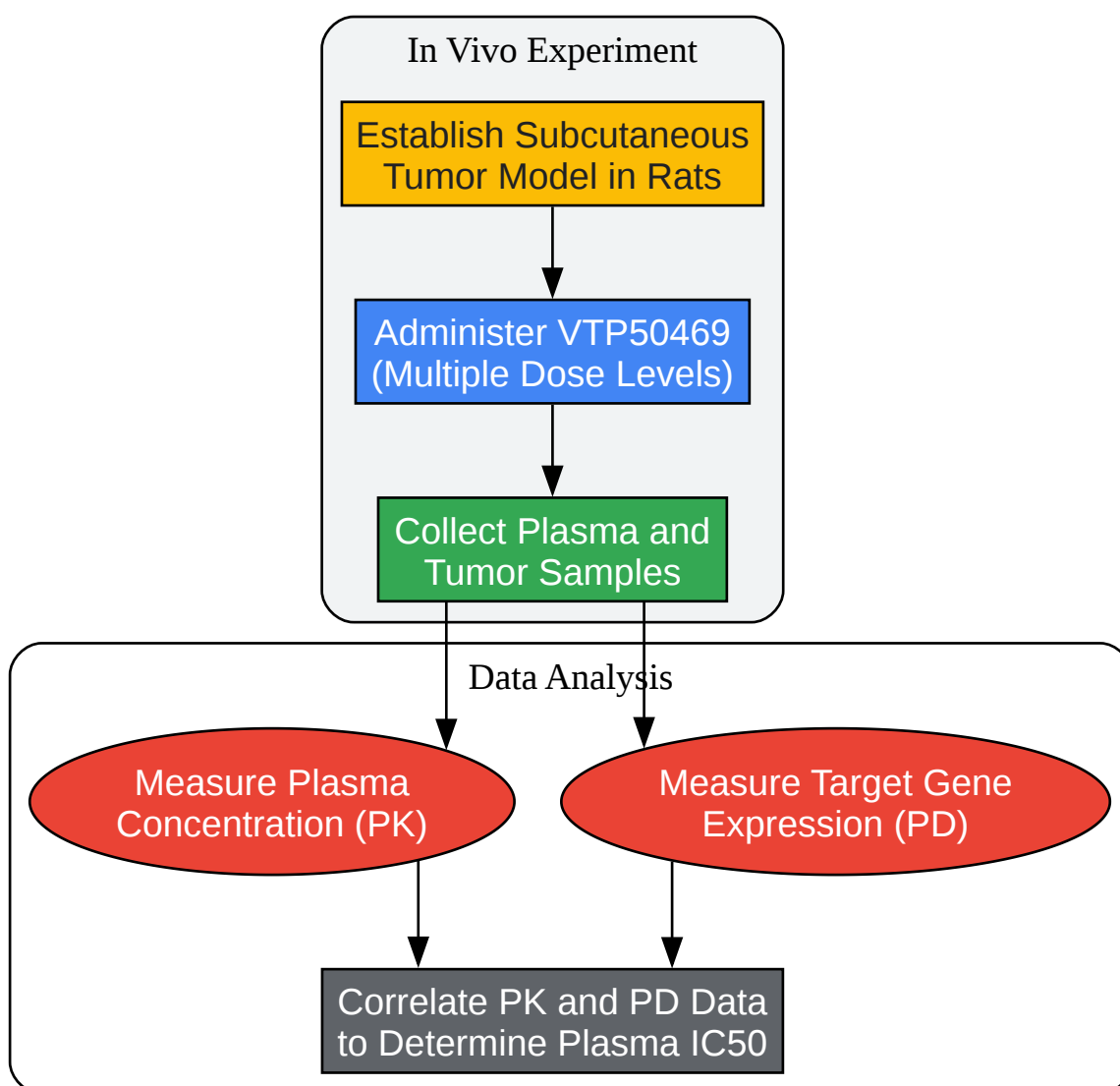
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To establish the relationship between **VTP50469** plasma concentration and its biological effect.

Model: Nude rats with subcutaneous MV4;11 tumors.

Procedure:

- Tumors are grown to approximately 250 mm³.
- Rats are treated with **VTP50469** at various doses (e.g., 1.2, 6.0, 30 mg/kg) for a defined period (e.g., 4 days).[1]
- Plasma samples are collected to determine drug concentration.
- Tumor tissue is collected to measure the expression of target genes, such as MEIS1.
- The plasma IC₅₀ for target gene suppression is calculated by correlating drug concentration with the level of gene expression inhibition.[1] For **VTP50469**, the plasma IC₅₀ for MEIS1 suppression was determined to be 109 ± 15 nM.[1]



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Figure 3: PK/PD Experimental Workflow.

Discussion and Future Directions

VTP50469 is a promising, orally active menin-MLL inhibitor with demonstrated preclinical efficacy. While detailed pharmacokinetic studies for **VTP50469** are not yet in the public domain, the available data on its in vivo activity and the clinical pharmacokinetic profile of its close analog, revumenib, provide a strong foundation for its continued development. Future publications of preclinical absorption, distribution, metabolism, and excretion (ADME) studies for **VTP50469** will be crucial for a complete understanding of its pharmacokinetic profile and for

optimizing its clinical translation. The dose-proportional pharmacokinetics and the influence of CYP3A4 metabolism observed with revumenib are likely to be key considerations for the clinical development of **VTP50469**. Further research should also focus on elucidating the full pharmacokinetic profile in various preclinical species to support the design of first-in-human clinical trials.

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References

- [1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Syndax Announces Preclinical Results Supporting Development of its Portfolio of Menin Inhibitors In Mixed Lineage Leukemias | Syndax Pharmaceuticals, Inc. \[ir.syndax.com\]](#)
- [3. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia \[prnewswire.com\]](#)
- [4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. books.rsc.org \[books.rsc.org\]](#)
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